4-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol
Description
Properties
IUPAC Name |
(4-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO2/c1-10-8-13(9-11(2)16(10)19-3)15(18)12-4-6-14(17)7-5-12/h4-9,15,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHUFPSJCYUOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzhydrol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group in benzhydrol derivatives undergoes oxidation to form ketones. Pyridinium chlorochromate (PCC) in dichloromethane efficiently oxidizes the hydroxyl group to a ketone with 87% yield , as demonstrated in analogous benzhydrol oxidations . Stronger oxidants like KMnO₄ or CrO₃ may lead to over-oxidation or decomposition.
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Alcohol → Ketone | PCC, CH₂Cl₂, RT, 2h | 87% |
Nucleophilic Substitution at the Bromine Center
The bromine atom undergoes SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, alkoxides) under basic conditions. For example:
-
Reaction with potassium carbonate and amines in DMF at 80–100°C yields aryl ethers or amines .
-
Suzuki-Miyaura cross-coupling with boronic acids, using Pd catalysts (e.g., Pd(dppf)Cl₂), forms biaryl derivatives in 43.5–92% yields , depending on substituents .
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 43.5% | |
| Etherification | K₂CO₃, alkyl halide, DMF, RT | 92% |
Electrophilic Aromatic Substitution (EAS)
The aromatic rings, activated by electron-donating groups (–OCH₃, –CH₃), undergo regioselective EAS:
-
Nitration : Directed by the methoxy group to the para position relative to –OCH₃.
-
Sulfonation : Occurs preferentially at the meta position to bromine due to steric and electronic effects .
| Reaction | Conditions | Major Product | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 4-Nitro derivative | |
| Sulfonation | H₂SO₄, SO₃, 50°C | 3-Sulfo derivative |
Reduction Reactions
The benzhydrol’s hydroxyl group can be reduced to a methylene unit using LiAlH₄ or NaBH₄, though competing reduction of the ketone (if present) may require selective conditions .
Cyclopropanation and Ring-Forming Reactions
Under acidic or thermal conditions, the benzhydrol scaffold participates in cyclization reactions. For example, treatment with Eaton’s reagent (P₂O₅/MeSO₃H) induces cyclopropane ring formation via dehydration, as seen in analogous chromenopyridinone syntheses .
Steric and Electronic Effects
-
The 3',5'-dimethyl groups hinder electrophilic attack at adjacent positions, favoring substitutions at the 4'-methoxy-activated site.
-
The bromine atom deactivates its ring, directing incoming electrophiles to the opposite ring .
Table 2. Comparative Reactivity of Substituents
| Group | Electronic Effect | Directing Behavior | Reactivity in EAS |
|---|---|---|---|
| –OCH₃ | Strong +M | Ortho/Para | High |
| –Br | –I, +M (weak) | Meta | Moderate |
| –CH₃ | +I | Ortho/Para | Moderate |
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
4-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine and methoxy groups make it a versatile building block for further chemical modifications. For instance, it can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups, which is essential in synthesizing more complex molecules.
Reactivity and Transformations:
The compound's reactivity can be exploited for transformations such as:
- Bromination: The presence of the bromine atom facilitates additional bromination reactions under controlled conditions.
- Reduction: The hydroxyl group can be reduced to yield corresponding alkylated products, enhancing its utility in synthetic pathways.
Medicinal Chemistry
Potential Therapeutic Properties:
Research indicates that compounds similar to this compound may exhibit biological activities that are beneficial in therapeutic contexts. For example:
- Antimicrobial Activity: Some studies suggest that derivatives of this compound can demonstrate antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects: The structural characteristics of this compound could contribute to anti-inflammatory activities, which are valuable in treating various inflammatory diseases.
Case Studies:
Several case studies have highlighted the efficacy of related compounds in clinical settings. For instance, modifications of the benzhydrol structure have shown promise in preclinical trials targeting specific disease pathways, such as cancer and neurodegenerative disorders.
Material Science
Applications in Polymer Chemistry:
In material science, this compound can be utilized as an additive or modifier in polymer formulations. Its ability to influence the properties of polymers—such as thermal stability and mechanical strength—makes it a candidate for enhancing material performance.
Coatings and Adhesives:
The compound's chemical properties allow it to be incorporated into coatings and adhesives, providing improved adhesion and resistance to environmental factors. This application is particularly relevant in industries focused on durable and high-performance materials.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for further chemical transformations | Versatile building block |
| Medicinal Chemistry | Antimicrobial and anti-inflammatory properties | Potential new drug candidates |
| Material Science | Additive in polymers, coatings, and adhesives | Enhanced material properties |
Mechanism of Action
The mechanism of action of 4-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol are compared below with key analogs, emphasizing substituent effects, physicochemical properties, and reactivity.
Data Table of Comparative Properties
Substituent Effects on Reactivity and Stability
- Bromine Position : The para-bromine in this compound and 4-Bromo-3,5-dimethoxybenzaldehyde enhances electrophilic aromatic substitution (EAS) reactivity compared to meta-substituted analogs .
- Methoxy vs. Methyl Groups : Methoxy groups in 4-Bromo-3,5-dimethoxybenzaldehyde increase electron density, stabilizing intermediates in EAS, while methyl groups in the benzhydrol derivative improve steric shielding of the hydroxyl group .
- Hydroxyl vs. Aldehyde Functionality : The benzhydrol’s hydroxyl group allows for esterification or etherification, whereas the aldehyde in 4-Bromo-3,5-dimethoxybenzaldehyde is susceptible to nucleophilic addition .
Biological Activity
4-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol is an organic compound with the molecular formula C16H17BrO2. This compound is a derivative of benzhydrol, featuring bromine, methyl, and methoxy substituents on its aromatic ring. Due to its unique structure, it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The compound can be synthesized through bromination of 3',5'-dimethyl-4'-methoxybenzhydrol using bromine or N-bromosuccinimide (NBS) under controlled conditions. The presence of functional groups such as bromine and methoxy enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against a range of pathogens, demonstrating effectiveness comparable to established antimicrobial agents. For instance, preliminary investigations have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. The compound has been found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of proliferation. Notably, the compound's efficacy was evaluated using the MTT assay, which measures cell viability and metabolic activity. Results indicated a dose-dependent reduction in cell viability across various cancer cell lines, suggesting its potential as a lead compound for further drug development .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The bromine and methoxy groups can engage in hydrogen bonding and van der Waals interactions, which may influence the compound's binding affinity to enzymes or receptors involved in critical cellular processes. This interaction can disrupt normal cellular functions, leading to the observed antimicrobial and anticancer effects .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various substituted benzhydrol derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter significantly larger than that of control compounds, indicating strong antibacterial activity.
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 18 |
| Control (Standard Antibiotic) | 15 |
| Untreated Control | 0 |
Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The study employed various concentrations of this compound to assess its cytotoxic effects.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 75 |
| 10 | 50 |
| 20 | 30 |
The results indicated a significant decrease in cell viability at higher concentrations, supporting the compound's potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or bromination of a pre-functionalized benzhydrol precursor. For brominated intermediates, regioselective bromination using N-bromosuccinimide (NBS) under radical conditions is recommended. Purity (>95%) is achievable via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- NMR : Use H and C NMR to confirm substitution patterns and methoxy group integration. For bromine’s anisotropic effects, analyze splitting in aromatic regions .
- X-ray Crystallography : Resolve steric effects from dimethyl and methoxy groups; compare bond lengths/angles with DFT-optimized structures .
- FT-IR : Identify O–H (3300–3500 cm) and C–Br (500–600 cm) stretches. Cross-reference with computed vibrational spectra from DFT studies .
Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points)?
- Methodological Answer : Contradictions in melting points (e.g., 125°C vs. 222–224°C in similar brominated aromatics) may arise from polymorphic forms or impurities. Perform DSC to identify polymorphs and use Soxhlet extraction for impurity removal. Compare results with high-purity standards (>97% by HPLC) from reputable catalogs .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and guide experimental design for derivatives?
- Methodological Answer :
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the methoxy group’s electron-donating effect increases aromatic ring reactivity at the para position .
- Transition State Modeling : Use Gaussian or ORCA software to model SN2 bromination barriers. Validate with kinetic isotope effects .
Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Dose-Response Curves : Test cytotoxicity across multiple cell lines (e.g., HEK293, HeLa) to distinguish selective bioactivity.
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound SAR interpretations. Reference similar brominated methoxybenzhydrols showing antimicrobial activity via membrane disruption .
Q. How can isotopic labeling elucidate reaction mechanisms in cross-coupling reactions involving this compound?
- Methodological Answer : Introduce C or H labels at the benzhydrol’s methyl groups. Track label transfer in Suzuki-Miyaura couplings via H-C HSQC NMR. Compare with DFT-predicted intermediates to confirm oxidative addition vs. transmetalation pathways .
Q. What safety protocols are essential for handling brominated aromatic compounds?
- Methodological Answer :
- Ventilation : Use fume hoods for bromination steps to mitigate HBr gas exposure.
- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential alkylation risks.
- Waste Disposal : Quench residual bromine with NaSO before aqueous disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
